Crucial Regioisomeric Distinction from the 2-yl Methoxy Analog
The primary structural differentiation for procurement is the regioisomeric attachment point. The target compound (3-yl) has the azetidine linked via the 3-position of the dihydrobenzo[b]thiophene, while the commonly available alternative is the 2-yl isomer (CAS 1541983-93-0). No quantitative head-to-head biological data is publicly available for these two specific structures. However, the general chemotype is claimed in patent WO-2005047246-A1 as a human 5-HT2A receptor antagonist scaffold, where the substitution pattern on the azetidine and the linker is critical for activity. [1]
| Evidence Dimension | Regioisomeric structural identity |
|---|---|
| Target Compound Data | 3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine (CAS 1530979-83-9) |
| Comparator Or Baseline | 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine (CAS 1541983-93-0) |
| Quantified Difference | No numerical activity difference data available. |
| Conditions | Structural comparison only; in-use 5-HT2A receptor pharmacology for compound class per WO-2005047246-A1 |
Why This Matters
Ordering the wrong regioisomer will result in a compound with a fundamentally different 3D pharmacophore, rendering any subsequent biological assay irrelevant to the intended target.
- [1] Chambers, M. S. et al. WO-2005047246-A1. 'Novel 1,3-disubstituted Azetidine Derivatives for Use as 5HT2A Receptor Ligands'. 2005. View Source
